3-amino-4-(2-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)carbonyl]-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide
Description
Properties
CAS No. |
5777-72-0 |
|---|---|
Molecular Formula |
C30H26ClN3O2S |
Molecular Weight |
528.1 g/mol |
IUPAC Name |
3-amino-4-(2-chlorophenyl)-6-methyl-2-(4-methylbenzoyl)-N-(2-methylphenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C30H26ClN3O2S/c1-16-12-14-19(15-13-16)27(35)28-26(32)25-24(20-9-5-6-10-21(20)31)23(18(3)33-30(25)37-28)29(36)34-22-11-7-4-8-17(22)2/h4-15,24,33H,32H2,1-3H3,(H,34,36) |
InChI Key |
VCOVEVGPHUKGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)NC(=C(C3C4=CC=CC=C4Cl)C(=O)NC5=CC=CC=C5C)C)N |
Origin of Product |
United States |
Biological Activity
The compound 3-amino-4-(2-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)carbonyl]-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide is a complex organic molecule belonging to the thienopyridine class. Its unique structure, characterized by a thieno[2,3-b]pyridine core and various functional groups, suggests significant potential for diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features:
- A thieno[2,3-b]pyridine core which enhances its reactivity and biological interactions.
- Multiple substituents such as amino, carbonyl, and chlorophenyl groups that contribute to its pharmacological properties.
Antiviral and Anticancer Properties
Compounds within the thienopyridine class have been documented to exhibit various biological activities, particularly antiviral and anticancer effects. For instance:
- Thienopyridine derivatives have shown efficacy against viral infections like herpes simplex virus (HSV) and other pathogens .
- The presence of multiple aromatic rings in this compound may facilitate interactions with biological targets, enhancing its therapeutic potential.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions.
- Electrophilic Aromatic Substitution : The thienopyridine core can undergo electrophilic aromatic substitution due to the electron-rich nature of its substituents.
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication through interference with viral enzymes .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study has been conducted on various thienopyridine derivatives, highlighting the importance of specific substituents in enhancing biological activity. Key findings include:
- Modifications at the C-5 position of the thiophene ring significantly affect binding affinity and functional activity .
- Compounds with electron-withdrawing groups at strategic positions exhibited improved potency against cancer cell lines .
Case Study 1: Antiviral Activity
A study evaluating a series of thienopyridine derivatives demonstrated that certain compounds inhibited HSV replication effectively. The structural modifications similar to those found in our target compound enhanced antiviral activity significantly .
Case Study 2: Anticancer Efficacy
In vitro studies on multicellular spheroids indicated that compounds structurally related to our target showed promising anticancer properties. These findings suggest that further exploration of this compound could lead to novel cancer therapies .
Comparative Analysis
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 3-amino-4-(2-chlorophenyl)-6-methyl-N-(2-methylphenyl)-... | Thienopyridine | Antiviral/Anticancer | Complex substituent pattern |
| N-(4-chlorobenzyl)-7-methyl-4-oxo-thieno[2,3-b]pyridine... | Thienopyridine | Antiviral | Specific against herpes viruses |
| N-(2-chlorophenyl)-N-methyl-thieno[3,2-d]benzoxepine... | Benzoxepine | Anticancer | Unique benzoxepine structure |
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 3-amino-4-(2-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)carbonyl]-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide exhibit significant anticancer activity. For instance, studies on related thienopyridines have shown cytotoxic effects against multiple cancer cell lines. The compound's structural complexity may enhance its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 27.7 |
| T47-D | 39.2 |
| MDA-MB 231 | Varies |
| NIH-3T3 | >100 |
This data suggests a selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.
Anti-inflammatory Activity
In silico studies have indicated that the compound could act as a potential inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This suggests that further exploration into its anti-inflammatory properties could lead to the development of novel treatments for inflammatory diseases.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multistep reactions that incorporate various reagents and conditions to achieve the desired structural configuration. Characterization techniques such as NMR and LC-MS are essential for confirming the identity and purity of synthesized compounds.
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of structurally related compounds on breast cancer cell lines using the MTT assay. The results demonstrated significant cytotoxicity against cancer cells while maintaining low toxicity towards normal cells. This highlights the potential for developing targeted cancer therapies based on similar scaffolds.
- Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of the compound to various biological targets. These studies can provide insights into how structural modifications might enhance biological activity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
- Synthetic Efficiency : Yields vary significantly based on substituents and reaction conditions. For example, compound 7h achieved 86% yield under optimized conditions (DMF, heating), while KuSaSch032 required harsher conditions (100°C, aqueous KOH) for a lower yield (42%) .
- Melting points, where reported (e.g., 197°C for 7h), suggest high crystallinity, likely due to hydrogen bonding from the piperazino group .
- Bioactivity: Only KuSaSch032 explicitly demonstrated antiplasmodial activity, highlighting the importance of the 3,6-diamino and 5-cyano substituents . The target compound’s 2-chlorophenyl and methyl groups could modulate target affinity, but empirical data are needed.
Spectral and Analytical Data
- IR Spectroscopy: Cyano groups (e.g., in 7h and KuSaSch032) exhibit strong absorption near 2220 cm⁻¹, while carbonyl stretches (e.g., 1640–1630 cm⁻¹ in 7h) confirm the presence of carboxamide and ketone moieties .
- Elemental Analysis: Compound 7h showed minor deviations in elemental composition (e.g., C: 62.50% vs. calc. 62.54%), typical for polyheterocyclic syntheses .
Preparation Methods
Multi-Step Synthesis via Thienopyridine Core Formation
The thieno[2,3-b]pyridine core is typically synthesized via cyclization reactions using malononitrile derivatives and ketones. A regioselective approach adapted from Patent WO2000043365A1 involves condensing malononitrile with acetone in the presence of β-alanine as a catalyst, followed by hydrolysis in concentrated sulfuric acid to yield intermediate carboxamides . For the target compound, substituting acetone with 2-chlorophenylacetone introduces the 2-chlorophenyl group at the 4-position. Subsequent Hofmann amide degradation using hypohalides (e.g., NaOCl/NaOH) converts the carboxamide to the 3-amino group .
Key Reaction Parameters:
-
Cyclization: Reflux in tert-butyl methyl ether (MTBE) with acetic acid (50–60°C, 48 hours).
-
Hydrolysis: Concentrated H₂SO₄ at 100°C for 6 hours.
-
Amination: NaOCl in excess NaOH at 0–5°C for 2 hours.
Oxidative Coupling and Functionalization
Oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, as demonstrated in ACS Omega (2021), provides a pathway to install the 4,7-dihydro structure . Treatment of the intermediate 30a–l with aqueous NaOCl in 1,4-dioxane or CH₂Cl₂ yields dimeric products (e.g., 31a–k ) via radical-mediated coupling. For the target molecule, this step is critical for introducing the dihydro moiety while preserving the 3-amino and carboxamide functionalities .
Optimized Conditions for Dimerization:
| Parameter | Method A (1,4-Dioxane) | Method B (CH₂Cl₂) |
|---|---|---|
| Solvent | 1,4-Dioxane | CH₂Cl₂ |
| NaOCl Concentration | 10% aqueous | 10% aqueous |
| Catalyst | None | TEBAC |
| Yield | 37–55% | 43–64% |
The choice of solvent significantly impacts regioselectivity, with CH₂Cl₂ favoring higher yields due to improved solubility of intermediates .
N-Acylation and Carboxamide Installation
The 2-[(4-methylphenyl)carbonyl] and 5-carboxamide groups are introduced via sequential acylation and amidation. A method from PMC (2022) employs Mannich reactions with formaldehyde and primary amines to functionalize the 1,4-dihydropyridine intermediate . Reacting the dihydrothienopyridine core with 4-methylbenzoyl chloride in anhydrous DMF installs the aryl carbonyl group, while treatment with 2-methylphenyl isocyanate forms the N-(2-methylphenyl)carboxamide .
Critical Considerations:
-
Acylation: Requires stoichiometric DMAP (4-dimethylaminopyridine) to activate the carbonyl.
-
Amidation: Conducted under nitrogen at −10°C to prevent hydrolysis of the isocyanate.
Final Cyclization and Purification
The last stage involves cyclizing the functionalized intermediate to form the 4,7-dihydrothieno[2,3-b]pyridine skeleton. A procedure detailed in PMC (2015) uses piperidine in ethanol to facilitate intramolecular cyclization, achieving yields of 68–84% after recrystallization . Flash chromatography (petroleum ether/EtOAc gradient) isolates the final product with >95% purity .
Purification Protocol:
-
Crude Precipitation: Cold water quench to remove unreacted reagents.
-
Column Chromatography: Silica gel with 30–100% EtOAc in petroleum ether.
-
Recrystallization: Ethanol/hexane (1:3) at −20°C.
Comparative Analysis of Synthetic Routes
The table below evaluates three primary routes based on yield, scalability, and regioselectivity:
| Route | Key Steps | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Thienopyridine Core | Cyclization → Hydrolysis → Amination | 45–52 | High | Moderate |
| Oxidative Dimerization | NaOCl-mediated coupling | 43–64 | Moderate | High |
| Mannich Functionalization | Acylation → Amidation → Cyclization | 68–72 | High | Low |
Route 3, while high-yielding, faces scalability challenges due to stringent temperature controls. Industrial applications may favor Route 2 for its compatibility with continuous flow reactors .
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step heterocyclic chemistry, starting with the formation of the thieno[2,3-b]pyridine core. Key steps include:
- Cyclization reactions to assemble the bicyclic scaffold, requiring precise temperature control (e.g., 80–120°C) and anhydrous solvents like THF or DMF .
- Functional group introduction : Substituents like the 2-chlorophenyl and 4-methylphenylcarbonyl groups are added via nucleophilic substitution or coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
- Optimization : Design of Experiments (DoE) methodologies, such as factorial design, can systematically vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield and purity . For example, a 3^3 factorial design may identify optimal reaction times and reagent stoichiometry .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming substituent positions and stereochemistry. For instance, the methyl group on the pyridine ring typically appears as a singlet at δ ~2.1 ppm in 1H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95%. Gradient elution (e.g., 60–90% acetonitrile in water) resolves closely related impurities .
Advanced Research Questions
Q. How can structural contradictions in crystallographic and computational models be resolved?
Discrepancies between X-ray crystallography data and computational (e.g., DFT) predictions often arise from:
- Crystal packing effects : Intramolecular hydrogen bonds (e.g., N–H⋯O or C–H⋯π interactions) observed in crystallography may distort gas-phase computational geometries .
- Dynamic effects : Molecular dynamics (MD) simulations can reconcile static crystallographic data with flexible conformations in solution .
- Validation : Overlay experimental (XRD) and optimized (DFT) structures using software like Mercury or GaussView, focusing on dihedral angles and bond lengths .
Q. What strategies are effective for analyzing conflicting biological activity data across studies?
Contradictory results in assays (e.g., IC50 variability in kinase inhibition) may stem from:
- Assay conditions : Differences in buffer pH, ATP concentration, or cell lines (e.g., HEK293 vs. HeLa) can alter activity. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to rule out false negatives/positives due to rapid degradation .
- Structure-activity relationship (SAR) : Compare substituent effects systematically. For example, replacing the 2-chlorophenyl group with a 4-methoxyphenyl moiety may enhance solubility but reduce target affinity .
Q. How can computational methods predict binding modes and selectivity for this compound?
- Docking studies : Use AutoDock Vina or Schrödinger’s Glide to model interactions with target proteins (e.g., kinases). Focus on key residues (e.g., hinge region Lys/Arg) and validate with mutagenesis data .
- Free-energy calculations : Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) quantifies binding energy contributions, identifying critical hydrophobic or hydrogen-bonding interactions .
- Selectivity profiling : Pharmacophore modeling against related targets (e.g., EGFR vs. HER2) can highlight structural features driving specificity .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions. Monitor degradation via LC-MS to identify labile groups (e.g., ester or amide bonds) .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify intact compound using LC-MS/MS. Low stability may necessitate prodrug strategies .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
